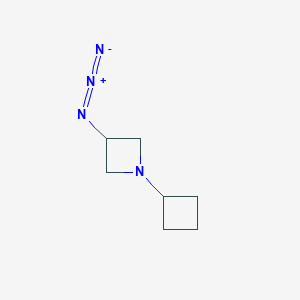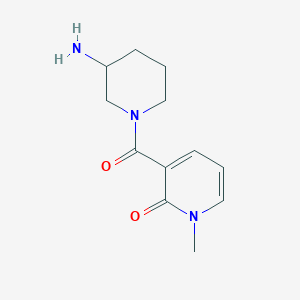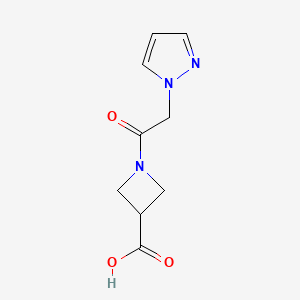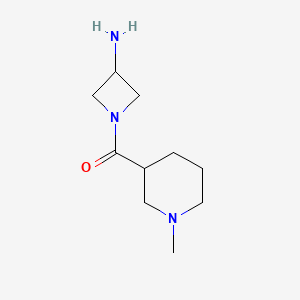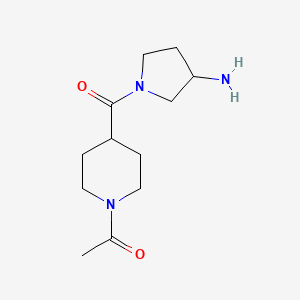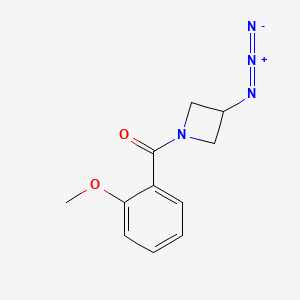![molecular formula C11H11Cl2NO2 B1489146 1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1343441-18-8](/img/structure/B1489146.png)
1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid” involves an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The azetidine ring is substituted with a carboxylic acid group and a 2,4-dichlorophenylmethyl group.Applications De Recherche Scientifique
Organic Synthesis Applications
Aziridine and azetidine derivatives have been extensively studied for their utility in organic synthesis. For instance, Alves et al. (2000) demonstrated that methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate serves as an efficient alkylating agent for aromatic heterocycles, leading to the production of novel aziridine esters. This finding underscores the potential of aziridine and azetidine derivatives in facilitating complex organic reactions, including the synthesis of pyrroloimidazoles from heterocycles bearing an α-carbonyl substituent (Alves et al., 2000).
Biological Activity
Research on azetidine-2-carboxylic acid, a proline analogue, and its derivatives have provided insights into proline metabolism and protein conformation studies. Verbruggen et al. (1992) prepared azetidine-2-carboxylic acid with specific activity sufficient for uptake and incorporation studies in both Arabidopsis thaliana and Escherichia coli, showcasing the utility of azetidine derivatives in biological research (Verbruggen et al., 1992).
Material Science
In material science, the incorporation of azetidine groups into polymers offers innovative approaches to developing self-curable systems. Wang et al. (2006) synthesized an azetidine-containing compound, 3-azetidinyl propanol, which was introduced into a polyurethane prepolymer. This resulted in a self-curable aqueous-based polyurethane dispersion, highlighting the potential of azetidine derivatives in creating novel materials with enhanced properties (Wang et al., 2006).
Mécanisme D'action
Target of Action
It is known that compounds with a pyrrolidine ring, which is similar to the azetidine ring in the given compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-7(10(13)3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHAHALWHVFFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





